molecular formula C13H17N3O2 B11733219 2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11733219
M. Wt: 247.29 g/mol
InChI Key: PMZLOVCVTSRSPH-UHFFFAOYSA-N
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Description

2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a complex organic compound that features a methoxy group, a phenol group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring is then attached to a benzylamine derivative through a nucleophilic substitution reaction.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenol group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), methyl iodide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: Similar in structure but lacks the pyrazole ring.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring but lacks the phenol and methoxy groups.

    2-Methoxy-4-aminophenol: Similar but has an amino group instead of the pyrazole ring.

Uniqueness

2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to the combination of its methoxy, phenol, and pyrazole groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O2/c1-16-9-11(8-15-16)7-14-6-10-3-4-12(17)13(5-10)18-2/h3-5,8-9,14,17H,6-7H2,1-2H3

InChI Key

PMZLOVCVTSRSPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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